Introduction: Unveiling a Versatile Synthetic Building Block
Introduction: Unveiling a Versatile Synthetic Building Block
An In-Depth Technical Guide to 3-tert-Butoxypropionic Acid (CAS: 21150-73-2)
3-tert-Butoxypropionic acid, identified by the CAS number 21150-73-2, is a carboxylic acid featuring a sterically hindered tert-butoxy group at the β-position.[1] While not as extensively documented as some commodity chemicals, its unique structure makes it a valuable intermediate and building block in specialized organic synthesis. The presence of both a carboxylic acid handle for derivatization (e.g., amide or ester formation) and an acid-labile tert-butyl ether protecting group within the same molecule offers strategic advantages in multi-step synthetic campaigns. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing its properties, synthesis, analytical validation, safety protocols, and applications.
Part 1: Physicochemical and Spectroscopic Profile
The molecular structure of 3-tert-Butoxypropionic acid consists of a propionic acid core with a tert-butoxy group attached to the third carbon.[1] This combination imparts specific physical and chemical characteristics that are crucial for its handling and application.
Key Properties Overview
A summary of the essential physicochemical data for 3-tert-Butoxypropionic acid is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 21150-73-2 | [1] |
| Molecular Formula | C₇H₁₄O₃ | [1][2] |
| Molecular Weight | 146.18 g/mol | [1] |
| IUPAC Name | 3-[(2-methylpropan-2-yl)oxy]propanoic acid | [1][2] |
| Physical Form | Liquid | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | ~0.989 g/mL at 20 °C | |
| Solubility | Soluble in common organic solvents (ethanol, acetone, ethyl acetate); limited water solubility. | [1] |
Structural and Spectroscopic Insights
The defining feature of this molecule is the tert-butyl group, which provides significant steric hindrance and is susceptible to cleavage under acidic conditions.[1] This acid lability is a cornerstone of its utility as a protected building block.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : Expected signals would include a sharp singlet around δ 1.2-1.4 ppm integrating to 9 protons for the equivalent methyl groups of the tert-butyl moiety. Two triplets would be expected for the ethylene bridge protons (-CH₂-CH₂-) between the ether and carbonyl groups, likely in the δ 2.5-2.8 ppm and δ 3.6-3.9 ppm regions. A broad singlet for the carboxylic acid proton would appear far downfield (δ 10-12 ppm), which would be exchangeable with D₂O.
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¹³C NMR : Key signals would include the quaternary carbon of the tert-butyl group (~75-80 ppm), the three equivalent methyl carbons (~28 ppm), the two methylene carbons of the propionate backbone, and the carboxylic acid carbonyl carbon (~170-180 ppm).
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Infrared (IR) Spectroscopy : A broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of the carboxylic acid. A sharp, strong peak corresponding to the C=O stretch of the carbonyl group should appear around 1700-1725 cm⁻¹. The C-O stretching of the ether linkage would be visible in the 1050-1150 cm⁻¹ region.
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Mass Spectrometry (MS) : The molecular ion peak [M]+ at m/z 146 would be expected. A prominent fragment would likely be the loss of the tert-butyl group (57 amu), resulting in a fragment at m/z 89.
Part 2: Synthesis and Mechanistic Considerations
While several suppliers offer 3-tert-Butoxypropionic acid, understanding its synthesis is crucial for process development and impurity profiling. A common and logical approach is the Michael addition of tert-butanol to an acrylate precursor, catalyzed by a strong base.
Proposed Synthetic Workflow
The following diagram illustrates a plausible synthetic route from methyl acrylate.
Caption: Synthetic workflow for 3-tert-Butoxypropionic acid via Michael addition and hydrolysis.
Experimental Protocol (Illustrative)
This protocol is based on established principles of Michael additions and ester hydrolysis.
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Reaction Setup : To a stirred solution of tert-butanol (1.2 equivalents) in an anhydrous aprotic solvent like THF, add a catalytic amount of a strong, non-nucleophilic base such as potassium tert-butoxide (0.1 equivalents) under an inert atmosphere (N₂ or Ar).
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Causality: Potassium tert-butoxide is chosen to generate the tert-butoxide nucleophile in situ without introducing competing nucleophiles. An inert atmosphere prevents quenching of the base by atmospheric moisture and CO₂.
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Michael Addition : Cool the mixture to 0 °C and add methyl acrylate (1.0 equivalent) dropwise over 30 minutes, maintaining the temperature below 5 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Causality: The dropwise addition at low temperature controls the exothermic reaction. The conjugate addition is favored due to the formation of a stable enolate intermediate.
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Hydrolysis (Saponification) : Upon reaction completion (monitored by TLC or GC), add an aqueous solution of sodium hydroxide (2.0 equivalents). Heat the mixture to 40-50 °C for 2-4 hours until the ester is fully hydrolyzed.
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Causality: Saponification is a robust method for ester cleavage. Using excess base ensures the reaction goes to completion.
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Workup and Isolation : Cool the reaction mixture and remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and wash with a nonpolar solvent (e.g., hexanes or diethyl ether) to remove any unreacted starting material or non-acidic byproducts.
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Acidification : Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of cold 1M HCl.
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Causality: Acidification protonates the carboxylate salt, causing the less water-soluble carboxylic acid to precipitate or separate as an oil.
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Extraction and Purification : Extract the acidified aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. Further purification can be achieved by vacuum distillation or chromatography if necessary.
Part 3: Analytical Characterization and Quality Control
A robust analytical workflow is essential to confirm the identity, purity, and stability of 3-tert-Butoxypropionic acid. This constitutes a self-validating system where orthogonal techniques corroborate the material's quality.
Analytical Workflow
The following workflow ensures comprehensive characterization.
Caption: A comprehensive analytical workflow for quality control of 3-tert-Butoxypropionic acid.
Protocol: Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of non-volatile organic acids. The method below is adapted from general principles for similar compounds.[3]
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Sample Preparation : Prepare a stock solution of 3-tert-Butoxypropionic acid at 1.0 mg/mL in the mobile phase. Prepare serial dilutions for linearity assessment.
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Chromatographic Conditions :
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Column : C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase : An isocratic or gradient mixture of acetonitrile and a buffered aqueous phase (e.g., 0.1% phosphoric acid or a phosphate buffer at pH 2.5). A typical starting point could be 40:60 (v/v) Acetonitrile:Buffer.
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Causality: The acidic mobile phase ensures the carboxylic acid is in its neutral, protonated form, leading to better retention and sharp peak shapes on a C18 column.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
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Detection : UV detection at a low wavelength (e.g., 210 nm) where the carboxylic acid chromophore absorbs.
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Injection Volume : 10 µL.
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-
Analysis : Inject the sample and integrate all peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks (Area Percent method).
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Validation : The method should be validated for specificity, linearity, accuracy, and precision according to standard guidelines to ensure trustworthiness.
Part 4: Handling, Safety, and Storage
Proper handling of 3-tert-Butoxypropionic acid is imperative to ensure laboratory safety. The compound is classified as a hazardous substance.
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Hazard Identification :
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GHS Classification : Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation.[4]
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Signal Word : Warning.
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Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
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Safe Handling and Personal Protective Equipment (PPE) :
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Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[4]
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Eye/Face Protection : Wear chemical safety goggles or a face shield.
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Skin Protection : Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). A lab coat is required.
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Respiratory Protection : If vapors or mists are generated, use a NIOSH-approved respirator with an appropriate organic vapor cartridge (e.g., type ABEK).
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-
Storage :
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
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It is classified as a combustible liquid (Storage Class 10). Keep away from heat, sparks, and open flames.
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-
Disposal : Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow it to enter drains or watercourses.
Part 5: Applications in Research and Drug Development
The primary utility of 3-tert-Butoxypropionic acid lies in its function as a bifunctional building block, particularly in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).
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Acid-Labile Protecting Group : The tert-butyl ether is stable to a wide range of chemical conditions, including basic, oxidative, and reductive environments. However, it can be selectively cleaved under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal a primary alcohol. This protection-deprotection strategy is fundamental in modern organic synthesis, allowing for selective reactions at other sites of a complex molecule.
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Linker and Spacer in Drug Conjugates : The propionic acid backbone provides a three-carbon spacer. The carboxylic acid can be activated and coupled to amines, alcohols, or other nucleophiles to form larger structures, such as antibody-drug conjugates (ADCs) or PROTACs, where precise spacing between different functional moieties is critical for biological activity.
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Precursor for Novel Derivatives : The carboxylic acid can be reduced to an alcohol, converted to an acyl halide, or undergo various other transformations. This allows for the synthesis of a library of derivatives from a single, versatile starting material, which is a common strategy in early-phase drug discovery to explore structure-activity relationships (SAR). While this specific molecule is a building block, related structures are integral to important drugs. For instance, the (2R, 3S)-phenylisoserine side chain of the chemotherapy drug Docetaxel incorporates a tert-butoxy carbonyl group, highlighting the importance of this moiety in pharmaceutical science.[6]
Conclusion
3-tert-Butoxypropionic acid (CAS: 21150-73-2) is a specialized chemical reagent whose value is derived from the strategic combination of a stable, yet readily cleavable, tert-butoxy protecting group and a versatile carboxylic acid handle. A thorough understanding of its synthesis, analytical profile, and safety requirements is essential for its effective and safe use. For researchers in organic synthesis and drug development, it represents a useful tool for constructing complex molecular architectures, enabling the precise chemical modifications required to advance modern chemistry and medicine.
References
- Vulcanchem. (n.d.). 3-tert-Butoxypropionic acid - 21150-73-2.
- Sigma-Aldrich. (n.d.). 3-(tert-Butoxy)propionic acid, ≥98.0% (T).
- ChemicalBook. (2025). 3-tert-Butoxy-3-oxopropanoic acid | 40052-13-9.
- ChemicalBook. (n.d.). 3-tert-Butoxy-3-oxopropanoic acid CAS#: 40052-13-9.
- BLD Pharm. (n.d.). 40052-13-9 | 3-tert-Butoxy-3-oxopropanoic acid.
- ChemicalBook. (n.d.). 3-tert-Butoxy-3-oxopropanoic acid synthesis.
- ChemicalBook. (n.d.). 3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino) -propionic acid ethyl ester synthesis.
- MedChemExpress. (2025). 3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)propanoic acid-SDS.
- ChemicalBook. (2025). 3-TERT-BUTOXYPROPIONIC ACID | 21150-73-2.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-Amino-3-(3,5-di-tert-butylphenyl)propionic acid.
- Google Patents. (2012). WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid.
- PubChemLite. (2025). 3-(tert-butoxy)propionic acid (C7H14O3).
- ResearchGate. (n.d.). Reactivity of tert.butyl ester 3-(3', 5'-di-tert.butyl- 4'-hydroxyphenyl)-propionic acid in the reactions of oxidation.
- PubMed. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase.
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